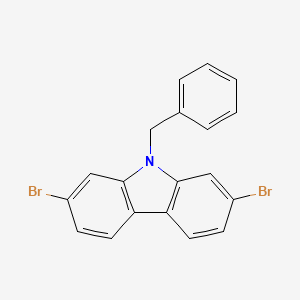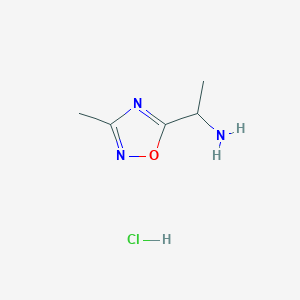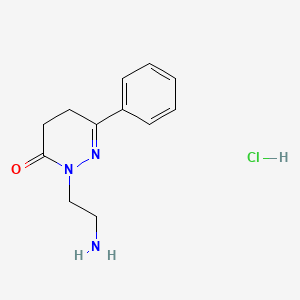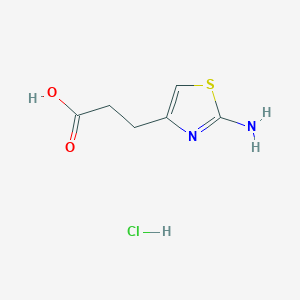
9-benzyl-2,7-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2,7-dibromo-9H-carbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 9-benzyl-2,7-dibromo-9H-carbazole is1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 . Physical And Chemical Properties Analysis
9-Benzyl-2,7-dibromo-9H-carbazole is a solid at 20 degrees Celsius . . The melting point ranges from 161.0 to 165.0 degrees Celsius .Aplicaciones Científicas De Investigación
Optoelectronic Devices
- Field : Optoelectronics
- Application Summary : Carbazole and its derivatives, including “9-benzyl-2,7-dibromo-9H-carbazole”, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
Biosensors and Corrosion Inhibition
- Field : Biosensors and Corrosion Inhibition
- Application Summary : Polycarbazoles (PCz) and its derivatives, including “9-benzyl-2,7-dibromo-9H-carbazole”, have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices .
- Methods of Application : Carbazole and its derivatives can be easily functionalized at N -position and then covalently linked with other monomers .
- Results : PCz has advantages of good environmental stability and photoconductivity and electrochromic properties which have attracted attention because of its potential industrial applications in electroluminescent applications and light emitting diodes .
Organic Field-Effect Transistors (OFETs)
- Field : Electronics
- Application Summary : Carbazole-based compounds are used in the development of organic field-effect transistors (OFETs) due to their excellent charge transport ability .
- Methods of Application : Carbazole and its derivatives can be easily functionalized at N-position and then covalently linked with other monomers .
- Results : The use of carbazole-based compounds in OFETs has led to devices with high hole transporting capabilities .
Organic Photovoltaics (OPVs)
- Field : Solar Energy
- Application Summary : Carbazole and its derivatives are used in the development of organic photovoltaics (OPVs) due to their strong fluorescence .
- Methods of Application : Carbazole and its derivatives can be easily functionalized at N-position and then covalently linked with other monomers .
- Results : The use of carbazole-based compounds in OPVs has led to devices with high photoconductivity .
Supercapacitors
- Field : Energy Storage
- Application Summary : Carbazole and its derivatives are used in the development of supercapacitors due to their excellent electrochemical stability .
- Methods of Application : Carbazole and its derivatives can be easily functionalized at N-position and then covalently linked with other monomers .
- Results : The use of carbazole-based compounds in supercapacitors has led to devices with high energy storage capabilities .
Light Emitting Diodes (LEDs) and Organic Light Emitting Diodes (OLEDs)
- Field : Optoelectronics
- Application Summary : Carbazole and its derivatives are used in the development of LEDs and OLEDs due to their strong fluorescence .
- Methods of Application : Carbazole and its derivatives can be easily functionalized at N-position and then covalently linked with other monomers .
- Results : The use of carbazole-based compounds in LEDs and OLEDs has led to devices with high luminous efficiency .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
9-benzyl-2,7-dibromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQHWYCZFAJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-2,7-dibromo-9H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)


![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)




![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
